N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-13-19(33-22(24-13)14-4-9-17(31-2)18(12-14)32-3)10-11-23-20(27)21(28)25-15-5-7-16(8-6-15)26(29)30/h4-9,12H,10-11H2,1-3H3,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZXZZNFFANSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring, a nitrophenyl group, and a dimethoxyphenyl moiety. Its structural complexity suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated significant antibacterial and antifungal activities.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative 1 | S. aureus | ≤0.25 |
| Thiazole Derivative 2 | E. coli | 16 |
| Thiazole Derivative 3 | C. albicans | ≤0.25 |
The above data suggest that thiazole-containing compounds may exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
The proposed mechanisms of action for thiazole derivatives often include:
- Inhibition of cell wall synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of membrane integrity : Some derivatives alter membrane permeability, leading to cell lysis.
- Inhibition of nucleic acid synthesis : Certain thiazole derivatives may interfere with DNA replication or RNA transcription.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a thiazole derivative similar to this compound against various pathogens. The results indicated that the compound exhibited an MIC of ≤0.25 µg/mL against S. aureus and E. coli, showcasing its potential as a broad-spectrum antibacterial agent .
- Fungal Inhibition Study : Another investigation focused on the antifungal properties of related thiazole compounds. The study found that certain derivatives had an MIC of ≤0.25 µg/mL against Candida species, indicating strong antifungal activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for antimicrobial activity.
- Dimethoxyphenyl Group : Enhances lipophilicity and cellular uptake.
- Nitrophenyl Moiety : May contribute to electron-withdrawing properties that enhance biological interactions.
Comparison with Similar Compounds
Thiadiazole Derivatives
Compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replace the thiazole with a 1,3,4-thiadiazole ring. Thiadiazoles exhibit enhanced electron-withdrawing capacity due to the additional nitrogen atom, which may increase metabolic stability but reduce solubility compared to thiazoles.
Triazole Derivatives
1,2,4-Triazole-3(4H)-thiones () demonstrate tautomerism between thiol and thione forms, a feature absent in thiazoles. This tautomerism influences hydrogen-bonding interactions and bioavailability. The target compound’s rigid thiazole core lacks this flexibility, possibly favoring entropic gains in target binding .
Substituent Effects
Aromatic Substituents
- 3,4-Dimethoxyphenyl vs. 4-Nitrophenyl : The 3,4-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, enhancing solubility in polar solvents. In contrast, the 4-nitrophenyl group is strongly electron-withdrawing, favoring π-π stacking interactions in biological targets. Similar nitro-substituted aryl groups in thiadiazoles () correlate with antimicrobial activity .
- Halogenated Analogues : Chloro- or bromo-substituted aryl groups (e.g., in ) increase lipophilicity and membrane permeability but may introduce toxicity risks .
Linker Modifications
The ethanediamide linker in the target compound differs from sulfonamide or hydrazine linkers in analogues ().
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Spectral Characterization Trends
Q & A
Basic: What spectroscopic and computational methods are recommended for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions on the thiazole and dimethoxyphenyl rings. Compare experimental chemical shifts with simulated spectra from quantum chemical calculations (e.g., density functional theory, DFT) to validate electronic environments .
- Infrared (IR) Spectroscopy: Identify key functional groups (amide C=O, nitro groups) and compare vibrational frequencies with computational predictions .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to verify synthetic accuracy.
- Quantum Chemical Modeling: Employ Gaussian or ORCA software to calculate dipole moments, charge distributions, and frontier molecular orbitals, which help explain reactivity and stability .
Advanced: How can researchers resolve discrepancies between predicted and observed bioactivity profiles in vitro?
Methodological Answer:
- Data Contradiction Analysis:
- Replicate Experiments: Ensure consistency in cell line viability assays (e.g., MTT, ATP-based) under controlled conditions (pH, temperature, serum concentration) .
- Metabolic Profiling: Use LC-MS to assess compound stability in cell culture media and identify degradation products that may alter activity .
- Receptor Docking Studies: Perform molecular dynamics simulations (AutoDock, GROMACS) to compare binding affinities of the compound and its metabolites with target proteins. Cross-validate with SPR (surface plasmon resonance) binding assays .
- Multivariate Analysis: Apply PCA (principal component analysis) to isolate variables (e.g., solvent effects, assay protocols) contributing to contradictory results .
Basic: What experimental design principles should guide the optimization of synthetic yield?
Methodological Answer:
- Design of Experiments (DoE):
- Screening Phase: Use a fractional factorial design to test critical parameters (reaction temperature, catalyst loading, solvent polarity) and identify key influencers on yield .
- Optimization Phase: Apply response surface methodology (RSM) to model interactions between variables (e.g., time vs. temperature) and define optimal conditions .
- Example Workflow:
| Factor | Low Level | High Level |
|---|---|---|
| Temp. | 60°C | 100°C |
| Catalyst | 5 mol% | 15 mol% |
- Validation: Confirm reproducibility in triplicate runs under optimized conditions.
Advanced: How can computational reaction path search methods improve the synthesis of this compound?
Methodological Answer:
- Reaction Mechanism Elucidation:
- Quantum Chemistry: Use AFIR (artificial force-induced reaction) or NEB (nudged elastic band) methods in GRRM or Q-Chem to map energy barriers for key steps (e.g., thiazole ring formation, amide coupling) .
- Kinetic Modeling: Integrate computed activation energies with experimental rate data (via in-situ IR or HPLC monitoring) to refine mechanistic pathways .
- Feedback Loop: Feed experimental data (e.g., byproduct profiles) back into simulations to iteratively improve computational models .
Basic: What strategies ensure accurate quantification of nitro group reduction intermediates?
Methodological Answer:
- Analytical Workflow:
- HPLC-DAD/UV: Separate intermediates using a C18 column (acetonitrile/water gradient) and monitor at 260–280 nm (nitro-to-amine transition shifts λ_max) .
- Electrochemical Detection: Use cyclic voltammetry to track redox behavior of nitro groups during reduction .
- Internal Standards: Spike reactions with deuterated analogs (e.g., d4-nitrobenzene) for precise quantification .
Advanced: What interdisciplinary approaches address conflicting results in the compound’s enzyme inhibition kinetics?
Methodological Answer:
- Integrated Workflow:
- Enzyme Assay Standardization: Normalize activity measurements (e.g., Km, IC50) across labs using reference inhibitors (e.g., staurosporine for kinases) .
- Cryo-EM/X-ray Crystallography: Resolve 3D structures of the compound-enzyme complex to identify binding site heterogeneities .
- Machine Learning: Train models on inhibition data from structural analogs to predict outliers and refine assay conditions .
- Collaborative Validation: Share raw datasets via platforms like Zenodo for independent verification .
Basic: How should researchers mitigate photodegradation during stability studies?
Methodological Answer:
- Light Exposure Controls:
- Degradation Monitoring:
Advanced: What methodologies validate the role of the 3,4-dimethoxyphenyl group in enhancing blood-brain barrier (BBB) penetration?
Methodological Answer:
- In Silico/In Vivo Correlation:
- PAMPA-BBB Assay: Measure permeability in vitro using artificial membranes and compare with logP/logD values .
- Molecular Dynamics: Simulate compound interactions with lipid bilayers (CHARMM-GUI) to assess passive diffusion .
- In Vivo Imaging: Administer radiolabeled compound (e.g., -tagged) and quantify brain uptake via PET/MRI in rodent models .
- Structural Analogs: Synthesize derivatives lacking methoxy groups and compare BBB penetration profiles .
Basic: What purification techniques are optimal for isolating this compound from reaction byproducts?
Methodological Answer:
- Chromatographic Strategies:
- Crystallization Screening: Test solvent pairs (e.g., DCM/heptane) under controlled cooling rates to obtain X-ray-quality crystals .
Advanced: How can researchers leverage cheminformatics to design analogs with improved metabolic stability?
Methodological Answer:
- Data-Driven Design:
- Metabolite Prediction: Use software like Meteor (Lhasa Ltd.) to identify vulnerable sites (e.g., thiazole ring oxidation) .
- SAR Analysis: Curate datasets of half-life (t½) values from microsomal assays and train QSAR models to prioritize structural modifications .
- Synthetic Feasibility: Integrate retrosynthetic tools (e.g., Chematica) to ensure proposed analogs are synthetically accessible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
